4-(1-Aminopropan-2-yl)-3-methylpiperidin-4-ol 4-(1-Aminopropan-2-yl)-3-methylpiperidin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17707715
InChI: InChI=1S/C9H20N2O/c1-7(5-10)9(12)3-4-11-6-8(9)2/h7-8,11-12H,3-6,10H2,1-2H3
SMILES:
Molecular Formula: C9H20N2O
Molecular Weight: 172.27 g/mol

4-(1-Aminopropan-2-yl)-3-methylpiperidin-4-ol

CAS No.:

Cat. No.: VC17707715

Molecular Formula: C9H20N2O

Molecular Weight: 172.27 g/mol

* For research use only. Not for human or veterinary use.

4-(1-Aminopropan-2-yl)-3-methylpiperidin-4-ol -

Specification

Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
IUPAC Name 4-(1-aminopropan-2-yl)-3-methylpiperidin-4-ol
Standard InChI InChI=1S/C9H20N2O/c1-7(5-10)9(12)3-4-11-6-8(9)2/h7-8,11-12H,3-6,10H2,1-2H3
Standard InChI Key AVMGZLIPMMPDPZ-UHFFFAOYSA-N
Canonical SMILES CC1CNCCC1(C(C)CN)O

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name 4-(1-Aminopropan-2-yl)-3-methylpiperidin-4-ol defines its core structure:

  • A piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at the 4-position with both a hydroxyl (-OH) group and a 1-aminopropan-2-yl group (-CH(NH₂)CH₃).

  • A methyl (-CH₃) group at the 3-position of the piperidine ring .

The molecular formula is C₉H₂₀N₂O, with a molecular weight of 172.27 g/mol . Key structural features include:

  • Stereochemistry: The 4-position’s substituents create two stereocenters, suggesting potential enantiomeric forms.

  • Hydrogen-bonding capacity: The hydroxyl and amine groups enable interactions with biological macromolecules or solvents.

Comparative analysis with the closely related compound 2-[(2-methylpiperidin-4-yl)amino]propan-1-ol (PubChem CID 164646043) reveals similarities in molecular weight (172.27 g/mol) and functional groups but differences in substituent positioning .

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis of 4-(1-Aminopropan-2-yl)-3-methylpiperidin-4-ol is documented, analogous piperidine derivatives are synthesized via:

  • Reductive Amination: Reaction of ketones or aldehydes with amines followed by reduction. For example, lithium aluminium hydride (LiAlH₄) reduces nitriles to amines, as seen in the synthesis of 1-(2-aminoethyl)piperidin-4-ol .

  • Nucleophilic Substitution: Piperidine rings are functionalized via alkylation or arylation at nitrogen or carbon centers.

A hypothetical route for 4-(1-Aminopropan-2-yl)-3-methylpiperidin-4-ol could involve:

  • Step 1: Protection of the piperidine nitrogen.

  • Step 2: Grignard addition to introduce the methyl group at position 3.

  • Step 3: Hydroxylation and aminopropylation at position 4 via nucleophilic substitution.

Reactivity

The compound’s reactivity is governed by:

  • Hydroxyl group: Participates in esterification, etherification, or hydrogen bonding.

  • Amine group: Engages in Schiff base formation, acylation, or coordination with metal ions.

  • Piperidine ring: Susceptible to ring-opening under strong acidic or oxidative conditions.

Physicochemical Properties

Key properties inferred from structural analogs :

PropertyValue/Description
Molecular Weight172.27 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityHigh in polar solvents (e.g., water, ethanol)
LogP (Partition Coefficient)Estimated 1.65 (indicating moderate lipophilicity)
pKa~9.5 (amine), ~14–16 (hydroxyl)

Experimental data for 1-(2-aminoethyl)piperidin-4-ol (a structural analog) shows:

  • Solubility: 117.0 mg/mL in water .

  • GI Absorption: High, suggesting potential oral bioavailability .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR signals (based on ):

  • δ 1.40–1.70 ppm: Piperidine ring protons.

  • δ 2.21–2.64 ppm: Methyl and aminopropyl protons.

  • δ 3.37–3.44 ppm: Hydroxyl-proximal protons.

Mass Spectrometry

  • Molecular Ion Peak: m/z 172.27 (M⁺).

  • Fragmentation: Loss of H₂O (-18 Da) or NH₃ (-17 Da).

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